7-methyl-6-[2-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline
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Overview
Description
7-methyl-6-[2-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline is a complex organic compound belonging to the indoloquinoxaline family This compound is characterized by its unique structure, which includes an indole fused with a quinoxaline ring system The presence of a benzyl group substituted with a 3-methylbutoxy moiety further adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-6-[2-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and quinoxaline precursors, followed by their fusion to form the indoloquinoxaline core. The benzyl group with the 3-methylbutoxy substituent is then introduced through a series of substitution reactions.
For example, the synthesis might begin with the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound These intermediates are then coupled under specific conditions to form the indoloquinoxaline core
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of green chemistry principles, such as solvent-free reactions or the use of renewable starting materials .
Chemical Reactions Analysis
Types of Reactions
7-methyl-6-[2-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group allows for nucleophilic substitution reactions, where the 3-methylbutoxy group can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced indoloquinoxaline derivatives.
Scientific Research Applications
7-methyl-6-[2-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 7-methyl-6-[2-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, thereby disrupting DNA replication and transcription . The compound may also inhibit specific enzymes or receptors involved in disease pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-b]quinoxaline: The parent compound without the benzyl and 3-methylbutoxy substituents.
6H-indolo[2,3-b]quinoxaline derivatives: Compounds with various substituents on the indoloquinoxaline core.
Uniqueness
7-methyl-6-[2-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline is unique due to the presence of the benzyl group with a 3-methylbutoxy substituent, which may confer distinct chemical and biological properties compared to other indoloquinoxaline derivatives. This structural uniqueness can lead to different reactivity and interaction profiles with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H27N3O |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
7-methyl-6-[[2-(3-methylbutoxy)phenyl]methyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C27H27N3O/c1-18(2)15-16-31-24-14-7-4-10-20(24)17-30-26-19(3)9-8-11-21(26)25-27(30)29-23-13-6-5-12-22(23)28-25/h4-14,18H,15-17H2,1-3H3 |
InChI Key |
QQVDEHVXDBLBNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CC5=CC=CC=C5OCCC(C)C |
Origin of Product |
United States |
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